(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H14BrN3O3S and its molecular weight is 468.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical compound (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is part of a broader class of compounds that have been synthesized and characterized for various scientific purposes. For instance, Saeed & Rafique (2013) synthesized a series of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the importance of this class of compounds in chemical synthesis and potential applications in various fields. The structural characterization of these compounds, including their spectral data, is crucial for understanding their properties and potential applications (Saeed & Rafique, 2013).
Antimicrobial and Antifungal Properties
Compounds within this class have demonstrated potential in biological applications, particularly in antimicrobial and antifungal treatments. For instance, the work by Narayana et al. (2004) involved the synthesis of compounds with a similar structure, which were then tested for antifungal activity. This research provides valuable insights into the potential biological applications of these compounds in treating or managing microbial infections (Narayana et al., 2004).
Anti-arrhythmic and Antitumor Activities
Additionally, the broader class of these compounds has been explored for their therapeutic potential, including anti-arrhythmic and antitumor activities. The study by Abdel‐Aziz et al. (2009) demonstrated significant anti-arrhythmic activity in some newly synthesized compounds, emphasizing the potential of these compounds in medical applications, particularly in treating arrhythmias and other related conditions (Abdel‐Aziz et al., 2009).
Molecular Docking and Antimicrobial Evaluation
The importance of these compounds extends into the realm of computer-aided drug design, where molecular docking studies are conducted to predict the interactions between these compounds and biological targets. For instance, Anuse et al. (2019) conducted in-silico molecular docking studies alongside antimicrobial evaluations, demonstrating the multifaceted approach in understanding and applying these compounds in antimicrobial resistance and drug design (Anuse et al., 2019).
Novel Synthetic Methods and Applications
Moreover, the field continues to evolve with the development of novel synthetic methods and the exploration of new applications. The work of Abbas (2015) highlights the synthesis of new derivatives with potential biological activity, indicating ongoing research and interest in the capabilities and applications of these compounds (Abbas, 2015).
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3S/c1-2-10-24-16-7-6-14(22)12-17(16)29-21(24)23-20(28)13-4-3-5-15(11-13)25-18(26)8-9-19(25)27/h1,3-7,11-12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXIOZLQPLQOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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